1-Bromo-3-(4-bromobutoxy)benzene
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Overview
Description
1-Bromo-3-(4-bromobutoxy)benzene is an organic compound with the molecular formula C10H12Br2O. It is also known by other names such as 4-Bromobutyl phenyl ether and 1-Bromo-4-phenoxybutane . This compound is characterized by a benzene ring substituted with a bromine atom and a 4-bromobutoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-(4-bromobutoxy)benzene typically involves the reaction of 1,4-dibromobutane with phenol in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Synthetic Route:
- Dissolve phenol in acetone.
- Add 1,4-dibromobutane to the solution.
- Introduce a base (KOH or K2CO3) to the mixture.
- Heat the reaction mixture under reflux.
- Isolate the product by filtration and purification techniques.
Chemical Reactions Analysis
1-Bromo-3-(4-bromobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
- Nucleophilic substitution: KOH, NaOH, amines, thiols; solvents like acetone or ethanol.
- Oxidation: KMnO4, CrO3; acidic or basic conditions.
- Reduction: LiAlH4, NaBH4; solvents like ether or tetrahydrofuran (THF).
Major Products:
- Phenols, amines, thiols (from substitution).
- Quinones, phenols (from oxidation).
- Hydrocarbons (from reduction).
Scientific Research Applications
1-Bromo-3-(4-bromobutoxy)benzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-bromobutoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
1-Bromo-3-(4-bromobutoxy)benzene can be compared with other similar compounds such as:
4-Bromobutyl phenyl ether: Similar structure but with different substitution patterns.
1-Bromo-4-phenoxybutane: Another isomer with a different arrangement of the bromine and phenoxy groups.
Phenoxybutyl bromide: A related compound with variations in the alkyl chain length and substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs .
Properties
IUPAC Name |
1-bromo-3-(4-bromobutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFOTJKDKCWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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